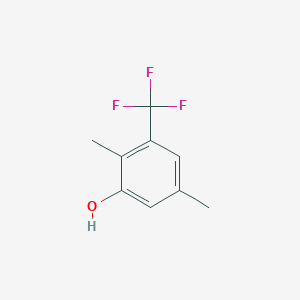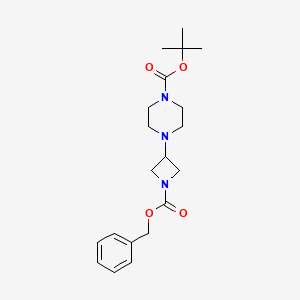
6-Methoxy-2,4-dioxo-hexanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-methoxy-2,4-dioxohexanoate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.2 g/mol . It is a derivative of hexanoic acid and is characterized by the presence of methoxy and dioxo functional groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-methoxy-2,4-dioxohexanoate can be synthesized through several synthetic routes. One common method involves the reaction of hexanoic acid with methanol and ethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of ethyl 6-methoxy-2,4-dioxohexanoate often involves large-scale esterification reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-methoxy-2,4-dioxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and are conducted under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Various substituted esters and ethers
Aplicaciones Científicas De Investigación
Ethyl 6-methoxy-2,4-dioxohexanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 6-methoxy-2,4-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups can participate in redox reactions, influencing cellular processes and metabolic pathways. Additionally, the methoxy group can modulate the compound’s reactivity and binding affinity to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,4-dioxohexanoate: Similar in structure but lacks the methoxy group.
Ethyl 6-methyl-2,4-dioxoheptanoate: Contains a methyl group instead of a methoxy group.
Uniqueness
The methoxy group also influences the compound’s solubility and stability, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
ethyl 6-methoxy-2,4-dioxohexanoate |
InChI |
InChI=1S/C9H14O5/c1-3-14-9(12)8(11)6-7(10)4-5-13-2/h3-6H2,1-2H3 |
Clave InChI |
AGCIOIITEYWCIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC(=O)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B13084645.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)


![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)

![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B13084693.png)

![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
![2-[(3-Amino-5-bromopyridin-4-yl)oxy]ethan-1-ol](/img/structure/B13084708.png)
